Somatostatin is a cyclic peptide hormone primarily known for its inhibitory effects on various endocrine and exocrine secretions. [] It is found in the hypothalamus, pancreas, gastrointestinal tract, and other regions of the central nervous system. [, , , ] Somatostatin acts as a neurotransmitter and neuromodulator, playing a crucial role in regulating physiological processes like hormone secretion, cell proliferation, and neurotransmission. [, , , ] In scientific research, somatostatin is widely used as a tool to investigate these processes and explore its therapeutic potential in various diseases, particularly endocrine tumors. [, , ]
Molecular Structure Analysis
Somatostatin is a cyclic tetradecapeptide, meaning it consists of 14 amino acids arranged in a cyclic structure. [, ] The amino acid sequence for somatostatin-14 is H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH. [] A disulfide bond between the two cysteine residues contributes to the cyclic conformation. This cyclic structure is essential for the biological activity of somatostatin. []
Chemical Reactions Analysis
Being a peptide, somatostatin undergoes characteristic chemical reactions of peptides, including hydrolysis by proteases. [] Specific endopeptidases like endopeptidase 24.15 and 24.16 have been identified as major enzymes responsible for somatostatin degradation in the brain. [] These enzymes cleave somatostatin at specific peptide bonds, leading to its inactivation. [] Other chemical modifications like acetylation or phosphorylation can potentially alter its biological activity.
Mechanism of Action
Somatostatin exerts its biological effects by binding to specific G protein-coupled receptors, termed somatostatin receptors (SSTRs). [, ] Five SSTR subtypes (SSTR1-5) have been identified, each with varying tissue distribution and affinity for different somatostatin analogs. [, ] Upon binding to its receptor, somatostatin activates various intracellular signaling pathways, leading to the inhibition of adenylate cyclase, activation of phosphotyrosine phosphatases, and modulation of ion channel activity. [, ] These ultimately result in the inhibition of hormone secretion, cell proliferation, and neurotransmission. [, , ]
Applications
Neuroendocrine Research: Somatostatin plays a crucial role in regulating hormone secretion from various endocrine glands, including the pituitary, pancreas, and gastrointestinal tract. [, , , , ] Studying its effects on hormone release helps understand the complex interplay between different hormones and their physiological roles.
Gastrointestinal Physiology: Somatostatin is involved in regulating gastric acid secretion, gastric emptying, and pancreatic exocrine secretion. [] Its role in these processes makes it a valuable tool for studying gastrointestinal physiology and developing treatments for related disorders.
Neurological Research: Somatostatin acts as a neurotransmitter and neuromodulator in the central nervous system, influencing processes like pain perception, motor control, and cognitive function. [, ] Investigating its actions in the brain contributes to understanding neurological disorders and developing potential therapies.
Cancer Research: Somatostatin receptors are overexpressed in many neuroendocrine tumors. [, ] This has led to the development of somatostatin analogs for diagnostic imaging (somatostatin receptor scintigraphy) and therapeutic applications in treating these tumors. [, , ] These analogs, like octreotide and lanreotide, bind to SSTRs and inhibit tumor growth and hormone secretion. [, , ]
Immunological Research: Studies have shown the presence of antisomatostatin antibodies in certain conditions like major depressive disorder. [] Further research on these antibodies can contribute to understanding the role of autoimmunity in these diseases.
Future Directions
Developing more selective SSTR agonists: Targeting specific SSTR subtypes could lead to more effective therapies with fewer side effects. [, ]
Exploring novel therapeutic applications: Research on somatostatin's role in various physiological processes could unveil its therapeutic potential in other diseases like inflammatory conditions and neurodegenerative disorders. []
Understanding the role of antisomatostatin antibodies: Further research on the role of these antibodies in various diseases could lead to novel diagnostic and therapeutic strategies. []
Related Compounds
Octreotide
Compound Description: Octreotide is a synthetic octapeptide and a potent, long-acting somatostatin analog. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5) [, , , , ]. Due to its prolonged half-life (3-4 hours) compared to native somatostatin, it is widely used in clinical practice []. Octreotide effectively inhibits the secretion of various hormones and peptides from neuroendocrine cells, including growth hormone in acromegaly, and bioactive substances involved in the carcinoid syndrome [, ].
Relevance: Octreotide's structural similarity to somatostatin enables it to bind to somatostatin receptors, particularly SSTR2 and SSTR5, mimicking the inhibitory effects of somatostatin on hormone secretion and cell proliferation [, , , , , , ]. This shared mechanism makes octreotide a valuable therapeutic agent in conditions where somatostatin signaling is dysregulated or needs modulation.
Lanreotide
Compound Description: Lanreotide, similar to octreotide, is a synthetic octapeptide analog of somatostatin [, , ]. It shares a similar receptor binding profile with octreotide, demonstrating a high affinity for SSTR2 and SSTR5 [, ]. Lanreotide is also a long-acting analog, permitting monthly administration []. Clinically, it finds application in treating acromegaly and various functioning neuroendocrine tumors [, ].
Relevance: Lanreotide's structure closely resembles somatostatin, allowing it to bind to somatostatin receptors, primarily SSTR2 and SSTR5, and exert comparable inhibitory effects on hormone release and cellular proliferation [, , , , ]. This similarity in structure and function makes lanreotide a valuable alternative to octreotide in managing conditions responsive to somatostatin analogs.
Vapreotide
Compound Description: Vapreotide is another octapeptide analog of somatostatin, structurally resembling both octreotide and lanreotide []. It exhibits a binding preference for SSTR2 and SSTR5, similar to the other analogs [].
Relevance: Vapreotide's resemblance to somatostatin in structure and its affinity for SSTR2 and SSTR5 suggest that it likely shares the inhibitory effects on hormone secretion observed with other somatostatin analogs []. This similarity highlights vapreotide as another potential therapeutic agent that acts on the somatostatin system.
Compound Description: [Ala2,D-Trp8,D-Cys14]-Somatostatin is a synthetic analog of somatostatin []. In acromegalic patients, this analog demonstrated a more pronounced suppression of arginine-stimulated growth hormone release compared to native somatostatin []. Interestingly, it exhibited weaker inhibitory effects on insulin and glucagon release than native somatostatin [].
Compound Description: L-5F-Trp8-Somatostatin is a synthetic somatostatin analog that shares a similar pharmacological profile with [Ala2,D-Trp8,D-Cys14]-Somatostatin []. It potently inhibits arginine-stimulated growth hormone release in acromegalic patients while having a less pronounced effect on insulin and glucagon secretion compared to native somatostatin [].
Relevance: The development of L-5F-Trp8-Somatostatin further reinforces the concept of designing somatostatin analogs with improved selectivity for specific therapeutic targets []. The ability to separate growth hormone suppression from effects on insulin and glucagon secretion is potentially valuable in treating conditions like acromegaly without significantly disrupting glucose homeostasis.
Compound Description: [111In-DTPA]-Octreotide is a radiolabeled form of octreotide used for diagnostic imaging []. The attachment of 111In, a gamma-emitter, allows for the visualization and localization of somatostatin receptor-expressing tumors using single-photon emission computed tomography (SPECT) [].
Relevance: This radiolabeled analog demonstrates the utility of somatostatin analogs in diagnostic imaging []. By exploiting the overexpression of somatostatin receptors in certain tumors, clinicians can visualize and monitor tumor growth and response to therapy.
Compound Description: [90Y-DOTATOC] represents another radiolabeled form of octreotide, but with therapeutic applications []. The 90Y radioisotope is a beta-emitter, delivering targeted radiation to tumors expressing somatostatin receptors []. This compound is being investigated for peptide receptor radionuclide therapy (PRRT) in various neuroendocrine tumors [].
Relevance: [90Y-DOTATOC] exemplifies the potential of somatostatin analogs in targeted cancer therapy []. By selectively delivering radiation to tumor cells, PRRT aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues.
Compound Description: [90Y-DOTA]-Lanreotide is a radiolabeled form of lanreotide, similar in principle to [90Y-DOTATOC] []. The attachment of 90Y allows this analog to be used in PRRT, specifically targeting tumors with high expressions of somatostatin receptors [].
Relevance: Similar to [90Y-DOTATOC], [90Y-DOTA]-Lanreotide highlights the versatility of somatostatin analogs as platforms for developing targeted radiotherapeutics []. The use of different somatostatin analogs in PRRT may offer advantages depending on the tumor type and receptor expression profile.
Compound Description: [177Lu-DOTA, Tyr3]octreotate is a radiolabeled somatostatin analog that incorporates the radioisotope 177Lu []. 177Lu is advantageous in PRRT as it emits both beta particles (for therapeutic effect) and gamma rays (for imaging) [].
Relevance: The dual-emission properties of [177Lu-DOTA, Tyr3]octreotate underscore the potential of somatostatin analogs in developing theranostic agents, combining therapeutic and diagnostic capabilities within a single compound []. This approach allows for personalized medicine, where treatment can be tailored based on the imaging findings.
Somatostatin-14
Compound Description: Somatostatin-14 is a naturally occurring, cyclic tetradecapeptide hormone that acts as the primary endogenous ligand for somatostatin receptors [, , , ]. It exhibits a broad range of physiological effects, primarily through inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon []. It exerts its biological actions through binding to five different G protein-coupled somatostatin receptor subtypes (SSTR1-5) [, , ].
Relevance: Somatostatin-14 is the naturally occurring form of somatostatin, and all other mentioned compounds are synthetic analogs designed to mimic or enhance its biological activity [, , , , ]. Understanding the structure and function of somatostatin-14 is crucial for appreciating the rationale behind developing analogs with improved pharmacokinetic properties and receptor selectivity.
Compound Description: Des-Ala1-somatostatin is a derivative of somatostatin lacking the N-terminal Alanine residue []. It is found in the pigeon pancreas and is thought to be a degradation product of pancreatic somatostatin [].
Relevance: The presence of Des-Ala1-somatostatin in biological tissues suggests that the N-terminal Alanine residue of somatostatin may not be essential for all its biological activities or might influence its susceptibility to enzymatic degradation [].
Cyclo-somatostatin
Compound Description: Cyclo-somatostatin is a cyclic analog of somatostatin that acts as a somatostatin receptor antagonist []. It binds to somatostatin receptors but does not activate them, thereby blocking the effects of endogenous somatostatin [].
Relevance: Cyclo-somatostatin is a valuable tool for investigating the physiological roles of somatostatin and its receptors []. By blocking somatostatin signaling, researchers can elucidate its involvement in various physiological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Somatostatin-14 is a natural cyclic peptide hormone derived from the preprohormone, somatostatin. It is a somatostatin (SST) receptor agonist that binds to SST1, SST2, SST3, SST4, and SST5 (IC50s = 0.22, 0.10, 0.28, 1.23, and 0.30 nM, respectively, in CCL39 cells expressing human recombinant receptors). It inhibits cAMP accumulation induced by forskolin in CCL39 cells expressing human recombinant SST1, SST2, SST3, SST4, and SST5 (EC50s = 6.16, 4.37, 17.38, 2.95, and 4.67 nM, respectively). Somatostatin-14 inhibits the release of growth hormone, prolactin, thyrotropin, glucagon, and insulin, as well as other signaling molecules. Somatostatin-14 is a natural cyclic peptide hormone derived from the preprohormone, full-length somatostatin. Somatostatin-28, which includes somatostatin-14 plus another fourteen amino acids, is also formed from the parent protein. Both forms have similar biological activities but differ in their potency. Somatostatin-14 inhibits the release of growth hormone, prolactin, thyrotropin, glucagon, and insulin, as well as other signaling molecules.
Tat-NR2B9c (NA-1) is an peptide that inhibits PSD-95, thus disrupting binding to N-methyl-D-aspartate receptors (NMDARs) and neuronal nitric oxide synthases (nNOS) and reducing excitoxicity induced by cerebral ischemia.
XG-102, a TAT-coupled dextrogyre peptide inhibiting the c-Jun N-terminal kinase, was shown efficient in the treatment of experimental uveitis. Research show that XG-102 peptide has potential for treating intraocular inflammation.
Natamycin, also known as pimaricin, is an antifungal medication used to treat fungal infections around the eye.This includes infections of the eyelids, conjunctiva, and cornea.It is used as eyedrops.Natamycin is also used in the food industry as a preservative. It is in the macrolide and polyene families of medications.It results in fungal death by altering the cell membrane. Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.
Uses of natamycin?
Natamycin is used to treat fungal infections, including Candida, Aspergillus, Cephalosporium, Fusarium, and Penicillium. It is applied topically as a cream, in eye drops, or (for oral infections) in a lozenge. Natamycin shows negligible absorption into the body when administered in these ways. When taken orally, little or none is absorbed from the gastrointestinal tract, making it inappropriate for systemic infections. Natamycin lozenges are also prescribed to treat yeast infections and oral thrush. Natamycin has been used for decades in the food industry as a hurdle to fungal outgrowth in dairy products and other foods. Potential advantages for the usage of natamycin might include the replacement of traditional chemical preservatives, a neutral flavor impact, and less dependence on pH for efficacy, as is common with chemical preservatives. It can be applied in a variety of ways: as an aqueous suspension (such as mixed into a brine) sprayed on the product or into which the product is dipped, or in powdered form (along with an anticaking agent such as cellulose) sprinkled on or mixed into the product. Natamycin is approved for various dairy applications in the United States. More specifically, natamycin is commonly used in products such as cream cheeses, cottage cheese, sour cream, yogurt, shredded cheeses, cheese slices, and packaged salad mixes. One of the reasons for food producers to use natamycin is to replace the artificial preservative sorbic acid.
history of natamycin
Natamycin occurs naturally in soil, as a result of natural biological bacterial fermentation. 65 years ago, in 1954, natamycin was discovered by DSM scientists in a soil sample from the state of Natal, South Africa, hence its name. The scientists observed that this antifungal agent blocks the growth of yeasts and molds by a unique mechanism that prevents nutrient uptake. Natamycin was discovered in 1955 and approved for medical use in the United States in 1978. It is on the World Health Organization's List of Essential Medicines.It is produced by fermentation of certain types of the bacterium Streptomyces.
Hygromycin B is an aminoglycosidic antibiotic which inhibits protein synthesis in bacteria, fungi and mammalian cells and is used to select prokaryotic and eukaryotic cells that have been transfected with the Hygromycin gene (hyg, hph, HMA, HM+). Destomysin is an amino cyclitol. Amorphous solid or tan powder. (NTP, 1992) Hygromycin b, also known as hygrovectine or antihelmycin, belongs to the class of organic compounds known as 2-deoxystreptamine aminoglycosides. These are aminoglycosides containing the 2-deoxystreptamine (1, 3-diaminocyclohexane-4, 5, 6-triol) core. Hygromycin b exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, hygromycin b is primarily located in the cytoplasm.
Translational inhibitor of protein synthesis. Highly potent activator of kinase cascades. Potently activates stress-activated protein kinases, p38, JNK MAP and other kinases. Anisomycin is a pyrrolidine antibiotic produced by S. griseolus that inhibits protein and DNA synthesis. It activates stress-activated protein kinase, MAP kinase, and other signal transduction pathways. At 30 mg/kg, anisomycin displays immunosuppressive activity superior to that of Cyclosporine A, blocking T cell proliferation in skin-transplanted mice. Through a caspase-8-dependent pathway, anisomycin acts as a potent and specific anoikis sensitizer of malignant epithelial cells resistant to apoptosis upon detachment from the ECM, preventing distal tumor formation in a mouse model of prostate cancer metastases. (-)-anisomycin is an antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system. It has a role as an antiparasitic agent, a DNA synthesis inhibitor, a protein synthesis inhibitor, an antineoplastic agent, an antimicrobial agent, a bacterial metabolite and an anticoronaviral agent. It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic. Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis. An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.
FR901379 is an echinocandin-like antifungal lipopeptide. It is active against C. albicans, C. krusei, C. tropicalis, C. utilis, A. fumigatus, and A. niger fungi (IC50s = <0.003-1.9 µg/ml). FR901379 is protective against C. albicans infection in mice (ED50 = 1.1 mg/kg). It also reduces the number of pulmonary cysts and trophozoites in a mouse model of P. carinii infection. FR 901379 is an impurity of Micafungin, a lipopeptide compound that acts as an antifungal agent with activity against Aspergillus and Candida species.